molecular formula C16H29N7O8 B12318765 H-Arg-gly-glu-ser-OH

H-Arg-gly-glu-ser-OH

Cat. No.: B12318765
M. Wt: 447.44 g/mol
InChI Key: DJXDNYKQOZYOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-gly-glu-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to be added.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-gly-glu-ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

H-Arg-gly-glu-ser-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and interaction with integrins.

    Medicine: Explored for potential therapeutic applications, including wound healing and tissue regeneration.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of H-Arg-gly-glu-ser-OH involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The peptide can bind to integrins, influencing cell behavior and signaling pathways. This interaction is crucial for processes like cell migration, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-gly-glu-ser-OH is unique due to its specific sequence, which allows it to interact with integrins in a manner distinct from other peptides. This specificity makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

4-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXDNYKQOZYOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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